molecular formula C10H16O2 B13785631 (E)-3-Hexenyl crotonate CAS No. 68938-58-9

(E)-3-Hexenyl crotonate

Cat. No.: B13785631
CAS No.: 68938-58-9
M. Wt: 168.23 g/mol
InChI Key: KITGYVIOYOCIIE-PTFSRLPTSA-N
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Description

(E)-3-Hexenyl crotonate is an organic compound that belongs to the ester family. It is known for its pleasant, fruity aroma and is often used in the flavor and fragrance industry. The compound is derived from crotonic acid and (E)-3-hexenol, which are combined through an esterification reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-3-Hexenyl crotonate can be synthesized through the esterification of crotonic acid with (E)-3-hexenol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid. The mixture is then heated to promote the esterification reaction. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-3-Hexenyl crotonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction of this compound can lead to the formation of alcohols.

    Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, leading to the formation of different esters or acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in an acidic or basic medium.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Oxidation of this compound can yield aldehydes, ketones, or carboxylic acids.

    Reduction: Reduction typically produces alcohols.

    Substitution: Substitution reactions can result in the formation of different esters or acids, depending on the nucleophile used.

Scientific Research Applications

(E)-3-Hexenyl crotonate has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: The compound is studied for its role in plant-insect interactions, as it is a component of the volatile organic compounds emitted by plants.

    Medicine: Research is ongoing into its potential therapeutic effects, particularly in the area of anti-inflammatory and antimicrobial properties.

    Industry: It is widely used in the flavor and fragrance industry to impart fruity notes to various products.

Mechanism of Action

The mechanism of action of (E)-3-Hexenyl crotonate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, influencing plant-insect interactions by attracting or repelling insects. The compound’s effects are mediated through its binding to olfactory receptors in insects, triggering a behavioral response.

Comparison with Similar Compounds

Similar Compounds

    Ethyl crotonate: Another ester derived from crotonic acid, known for its fruity aroma.

    Methyl crotonate: Similar in structure but with a methyl group instead of a hexenyl group.

    Butyl crotonate: Contains a butyl group, also used in the flavor and fragrance industry.

Uniqueness

(E)-3-Hexenyl crotonate is unique due to its specific combination of a hexenyl group and crotonic acid, which imparts a distinctive fruity aroma. This makes it particularly valuable in the flavor and fragrance industry, where it is used to create complex and appealing scents.

Properties

CAS No.

68938-58-9

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

[(E)-hex-3-enyl] (E)-but-2-enoate

InChI

InChI=1S/C10H16O2/c1-3-5-6-7-9-12-10(11)8-4-2/h4-6,8H,3,7,9H2,1-2H3/b6-5+,8-4+

InChI Key

KITGYVIOYOCIIE-PTFSRLPTSA-N

Isomeric SMILES

CC/C=C/CCOC(=O)/C=C/C

Canonical SMILES

CCC=CCCOC(=O)C=CC

Origin of Product

United States

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